N-(2-Chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide
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Overview
Description
N-(2-Chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide is a synthetic organic compound characterized by the presence of chloro and methyl substituents on phenyl rings, as well as a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions:
Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the substituted phenyl furan with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Common industrial reagents and catalysts include chlorinating agents, methylating agents, and dehydrating agents.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxyl derivatives, nitriles.
Scientific Research Applications
N-(2-Chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-4-methylphenyl)-2-furamide
- N-(2-Chlorophenyl)-5-(2-chlorophenyl)-2-furamide
- N-(4-Methylphenyl)-5-(2-chlorophenyl)-2-furamide
Uniqueness
N-(2-Chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide is unique due to the specific arrangement of chloro and methyl groups on the phenyl rings, as well as the presence of the furan ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
853331-42-7 |
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Molecular Formula |
C18H13Cl2NO2 |
Molecular Weight |
346.2 g/mol |
IUPAC Name |
N-(2-chloro-4-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H13Cl2NO2/c1-11-6-7-15(14(20)10-11)21-18(22)17-9-8-16(23-17)12-4-2-3-5-13(12)19/h2-10H,1H3,(H,21,22) |
InChI Key |
ZUNREGWEPRDMGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
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